Guanfacine-13C, 15N3

Vue d'ensemble

Description

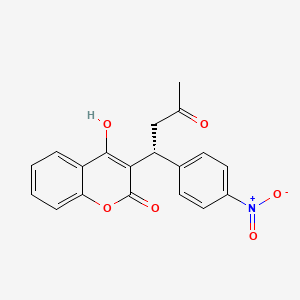

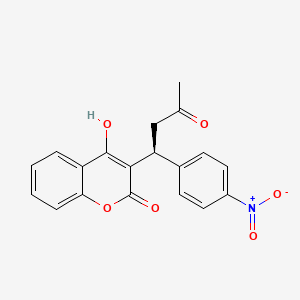

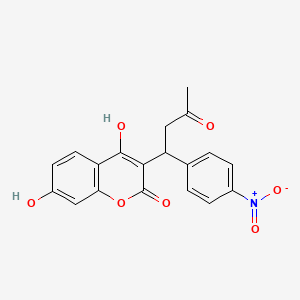

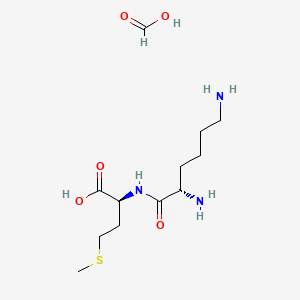

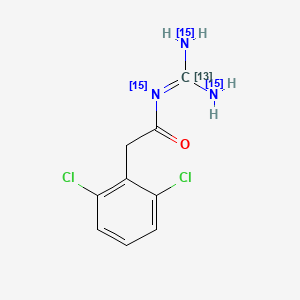

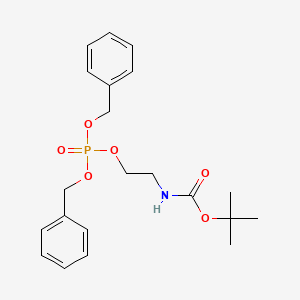

Guanfacine-13C, 15N3 is the 13C and 15N labeled version of Guanfacine . It is an orally active noradrenergic α2A agonist and has high selectivity for the α2A receptor subtype . It is used in pharmaceutical analytical testing .

Molecular Structure Analysis

The molecular formula of Guanfacine-13C, 15N3 is C8[13C]H9Cl2[15N]3O . It has a molecular weight of 250.07 g/mol .Physical And Chemical Properties Analysis

Guanfacine-13C, 15N3 is a solid substance . Its solubility in methanol is slight when sonicated . It has a molecular weight of 250.07 g/mol .Applications De Recherche Scientifique

1. ADHD and Related Disorders

Guanfacine, an alpha(2A) adrenoceptor agonist, is primarily known for its application in treating ADHD and related disorders. It has been explored for its off-label use in children for ADHD and pervasive developmental disorders (PDDs). Research supports its efficacy in improving ADHD symptoms. Extended-release formulations have shown promise in clinical trials (Posey & McDougle, 2007).

2. Catecholaminergic Transmissions in the Orbitofrontal Cortex

Studies have investigated guanfacine's effect on catecholaminergic transmissions in the orbitofrontal cortex. It impacts catecholamine release, particularly in pathways associated with ADHD. Chronic administration of guanfacine has been observed to alter neurotransmitter release, contributing to its clinical actions against ADHD and comorbid symptoms (Okada et al., 2019).

3. Guanfacine's Mechanism of Action in Prefrontal Cortical Disorders

Guanfacine's therapeutic actions in prefrontal cortical disorders, such as ADHD, stress-related disorders, and substance abuse, can be attributed to its modulation of adrenoceptor activity in the prefrontal cortex. It enhances PFC neuronal firing and cognitive functions, offering potential benefits in various mental disorders (Arnsten, 2020).

4. Antivirulence Agent in Pseudomonas aeruginosa

Guanfacine has been identified as an antivirulence agent in Pseudomonas aeruginosa, suggesting its potential in disarming pathogens without affecting their growth. This application is significant in the context of antibiotic resistance and the need for alternative therapeutic strategies (Okada, Li, & Seyedsayamdost, 2019).

Orientations Futures

Propriétés

IUPAC Name |

N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i9+1,12+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJOMKTZOLKMBF-DATIIYMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675628 | |

| Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanfacine-13C, 15N3 | |

CAS RN |

1189924-28-4 | |

| Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)